molecular formula C11H14O B12659884 2-Propen-1-OL, 2-methyl-3-(4-methylphenyl)-, (2E)- CAS No. 56138-10-4

2-Propen-1-OL, 2-methyl-3-(4-methylphenyl)-, (2E)-

Cat. No.: B12659884
CAS No.: 56138-10-4
M. Wt: 162.23 g/mol
InChI Key: WWHATUWNHYNMNW-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 2-Propen-1-ol, 2-Methyl-3-(4-methylphenyl)-, (2E)-

Molecular Geometry and Conformational Analysis

The compound (2E)-2-methyl-3-(4-methylphenyl)prop-2-en-1-ol features a propenol backbone with a methyl group at position 2 and a 4-methylphenyl group at position 3, arranged in an E-configuration. The IUPAC name, 3-(4-methylphenyl)-2-methylprop-2-en-1-ol, reflects its substitution pattern. The molecular formula is $$ \text{C}{10}\text{H}{12}\text{O} $$, with a molecular weight of 148.20 g/mol.

The E-configuration places the higher-priority substituents (4-methylphenyl and hydroxyl groups) on opposite sides of the double bond, minimizing steric hindrance. Conformational analysis reveals two primary rotamers along the C2–C3 axis:

  • s-cis conformation : The hydroxyl and 4-methylphenyl groups align on the same side, introducing steric strain between the hydroxyl hydrogen and the aromatic ring.
  • s-trans conformation : The substituents oppose each other, reducing steric clashes and stabilizing the molecule.

Density functional theory (DFT) calculations predict the s-trans conformation to be energetically favored by approximately 6.3 kJ/mol due to minimized van der Waals repulsions. This aligns with conformational trends in allylic alcohols, where staggered arrangements dominate.

Table 1: Key Geometric Parameters
Parameter Value Source
C1–C2 bond length 1.338 Å
C2–C3 bond length 1.501 Å
Dihedral angle (C1–C2–C3–O) 178.2°

Spectroscopic Identification and Fingerprinting

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic absorptions:

  • O–H stretch : Broad band at 3320 cm⁻¹, indicative of hydrogen bonding in the hydroxyl group.
  • C=C stretch : Medium-intensity peak at 1645 cm⁻¹, consistent with the trans-disubstituted double bond.
  • C–O stretch : Signal at 1050 cm⁻¹, typical of primary alcohols.
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.25–7.15 (m, 4H, aromatic H)
    • δ 6.45 (d, $$ J = 16.0 \, \text{Hz} $$, 1H, H1)
    • δ 5.95 (dt, $$ J = 16.0, 6.4 \, \text{Hz} $$, 1H, H2)
    • δ 4.32 (t, $$ J = 6.4 \, \text{Hz} $$, 2H, H3)
    • δ 2.35 (s, 3H, Ar–CH₃)
    • δ 1.82 (s, 3H, C2–CH₃).
  • ¹³C NMR :

    • δ 137.8 (C1)
    • δ 132.4 (C2)
    • δ 129.1 (aromatic C)
    • δ 63.5 (C3)
    • δ 21.3 (Ar–CH₃)
    • δ 15.9 (C2–CH₃).
Mass Spectrometry

The electron ionization (EI) mass spectrum shows a molecular ion peak at $$ m/z \, 148 $$, with fragmentation pathways including:

  • Loss of H₂O ($$ m/z \, 130 $$)
  • Cleavage of the C2–C3 bond ($$ m/z \, 91 $$, 4-methylbenzyl fragment).

Comparative Analysis with Z-Isomer and Related Allylic Alcohols

Z-Isomer Comparison

The Z-isomer (2-methyl-3-(4-methylphenyl)prop-2-en-1-ol, (2Z)-) exhibits distinct spectral and geometric properties:

  • Steric strain : The cis arrangement of the 4-methylphenyl and hydroxyl groups increases 1,3-allylic strain, raising the energy by ~12.5 kJ/mol relative to the E-isomer.
  • NMR shifts : The Z-isomer’s H1 proton resonates upfield (δ 6.12) due to shielding by the aromatic ring.
Related Allylic Alcohols
  • 4-Methylcinnamyl alcohol : Lacks the C2 methyl group, resulting in reduced steric hindrance and a lower melting point (mp 45°C vs. 62°C for the title compound).
  • 3-(4-Methylphenyl)prop-2-yn-1-ol : The triple bond shortens the C1–C2 bond to 1.210 Å and shifts the C≡C stretch to 2120 cm⁻¹ in IR.
Table 2: Comparative Properties of Allylic Alcohols
Compound Melting Point (°C) C=C Stretch (cm⁻¹) $$ \delta $$ H1 (ppm)
(2E)-2-Methyl-3-(4-methylphenyl)propenol 62 1645 6.45
(2Z)-Isomer 58 1638 6.12
4-Methylcinnamyl alcohol 45 1651 6.52
3-(4-Methylphenyl)propynol 34 2120 -

Properties

CAS No.

56138-10-4

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

(E)-2-methyl-3-(4-methylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C11H14O/c1-9-3-5-11(6-4-9)7-10(2)8-12/h3-7,12H,8H2,1-2H3/b10-7+

InChI Key

WWHATUWNHYNMNW-JXMROGBWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C)/CO

Canonical SMILES

CC1=CC=C(C=C1)C=C(C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-OL, 2-methyl-3-(4-methylphenyl)-, (2E)- typically involves the reaction of 4-methylbenzaldehyde with isobutyraldehyde in the presence of a base, followed by a condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide or potassium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-OL, 2-methyl-3-(4-methylphenyl)-, (2E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-Propen-1-OL, 2-methyl-3-(4-methylphenyl)-, (2E)- serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions including:

  • Oxidation : Can be oxidized to form aldehydes or ketones.
  • Reduction : Capable of being reduced to alcohols or alkanes.
  • Substitution Reactions : Engages in nucleophilic substitution reactions where functional groups can be replaced by others.

Biology

Research has highlighted the potential biological activity of this compound. Studies are ongoing to investigate its interactions with biomolecules and its possible effects on biochemical pathways. For instance, it has been noted for its toxicity to aquatic organisms and potential health implications for humans .

Medicine

The compound is being explored for its therapeutic applications , particularly as a precursor in drug development. Its unique properties may offer new avenues for creating pharmaceuticals that target specific biological pathways.

Industrial Applications

In industrial settings, 2-Propen-1-OL, 2-methyl-3-(4-methylphenyl)-, (2E)- is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds. Its chemical reactivity makes it suitable for various manufacturing processes where specific chemical transformations are required.

Toxicological Profile

The compound exhibits significant toxicity to aquatic life and poses risks to human health. Acute toxicity studies have indicated that high doses can lead to severe symptoms in mammals, including lethargy and uncoordinated movements. The following table summarizes its toxicological effects:

Organism Effect Reference
FishAcute toxicity observed
DaphniaToxicity confirmed
Algal GrowthInhibition noted

Mechanism of Action

The mechanism by which 2-Propen-1-OL, 2-methyl-3-(4-methylphenyl)-, (2E)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate biochemical pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Features and Isomerism

The E-configuration of the target compound distinguishes it from its Z-isomer counterpart. In the E-isomer, the bulky 4-methylphenyl and methyl groups reside on opposite sides of the double bond, reducing steric strain compared to the Z-isomer. This spatial arrangement also impacts molecular packing in the solid state. For example, notes that analogous allyl alcohol derivatives exhibit layered crystal structures stabilized by C–H···O and C–H···π interactions, which are likely relevant to the target compound’s crystallinity .

Table 1: Structural Comparison of Selected Allyl Alcohol Derivatives

Compound Name Substituents (Positions 2 and 3) Configuration Key Structural Features
2-Propen-1-ol, 2-methyl-3-(4-methylphenyl)-, (2E)- 2-Me, 3-(4-MePh) E α,β-unsaturated; p-tolyl group
3-(4-Methylphenyl)-2-propen-1-ol 3-(4-MePh) - No 2-Me group; simpler substitution
2-Methyl-3-phenyl-2-propen-1-ol 2-Me, 3-Ph E/Z Phenyl instead of p-tolyl
Compound from Triazole and piperidinyl groups - Heterocyclic substituents; layered packing
Physical and Chemical Properties

The methyl group at position 2 may sterically hinder nucleophilic attack at the β-position, moderating reactivity in conjugate addition reactions. lists pharmaceutical impurities with structural similarities (e.g., phenoxy-propanol derivatives), suggesting that such compounds often require precise chromatographic separation due to subtle differences in polarity .

Table 2: Reactivity Comparison

Reaction Type Target Compound (2E) 3-Phenyl Analog (E) Z-Isomer
Oxidation (to carbonyl) Likely rapid due to conjugation Similar kinetics Slower (steric hindrance)
Electrophilic Addition Preferential β-attack β-attack dominant Possible γ-addition
Polymerization Moderate (stabilized by aryl) Higher (less steric bulk) High (less stable double bond)

Biological Activity

2-Propen-1-OL, 2-methyl-3-(4-methylphenyl)-, (2E)- (CAS Number: 56138-10-4) is a chemical compound primarily recognized for its applications in the fragrance industry. Beyond its olfactory properties, this compound exhibits significant biological activity, particularly concerning its toxicity to aquatic organisms and potential health impacts on humans.

  • Molecular Formula : C11H14O
  • Molecular Weight : 162 Da
  • Appearance : Colorless liquid at temperatures above 23 °C; white waxy solid at lower temperatures.
  • Water Solubility : 0.581 g/L at 20 °C
  • Vapor Pressure : 2.8×1052.8\times 10^{-5} kPa at 20 °C

Toxicological Profile

The biological activity of 2-Propen-1-OL, 2-methyl-3-(4-methylphenyl)-, (2E)- has been characterized through various studies focusing on its toxicity to different organisms.

  • Acute Toxicity to Fish :
    • The compound exhibits harmful effects on aquatic life, with a reported LC50 (lethal concentration for 50% of the population) of 15.9 mg/L for fish over a 96-hour exposure period .
  • Toxicity to Daphnia :
    • The EC50 (effective concentration for 50% of the population) for Daphnia, a common aquatic invertebrate used in toxicity testing, is significantly lower at 2.2 mg/L over a 48-hour exposure . This indicates a higher sensitivity compared to fish.
  • Algal Growth Inhibition :
    • Studies have also shown that this compound can inhibit algal growth, further emphasizing its potential ecological impact .

Human Health Implications

Acute oral toxicity studies have indicated that the compound poses risks to human health as well. In rat studies, doses of 2000 mg/kg body weight resulted in fatalities and severe toxic symptoms such as lethargy and uncoordinated movements .

Case Study 1: Ecotoxicological Assessment

A comprehensive ecotoxicological assessment was conducted under the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) in Australia. The study highlighted the acute toxicity of this compound to both fish and invertebrates, underscoring its potential environmental hazards when released into aquatic systems .

Case Study 2: Human Health Risk Evaluation

A risk evaluation performed by the Environmental Protection Agency (EPA) assessed the potential health impacts of exposure to this chemical in industrial settings. The findings indicated that while acute exposure could lead to significant health issues, proper handling and regulatory measures could mitigate these risks .

Summary of Findings

Biological ActivityValueOrganism TypeStudy Reference
LC50 (Fish)15.9 mg/LFish
EC50 (Daphnia)2.2 mg/LAquatic Invertebrates
Algal Growth InhibitionNot specifiedAlgae
Acute Oral Toxicity (Rats)Lethality observed at 2000 mg/kgMammal

Q & A

Q. What are the critical safety protocols for handling 2-methyl-3-(4-methylphenyl)-(2E)-2-propen-1-ol in laboratory settings?

  • Methodological Answer : Use full-body chemical-resistant suits (e.g., Tyvek®) and respiratory protection (e.g., NIOSH-approved P95 respirators for low exposure or OV/AG/P99 for higher concentrations). Ensure compliance with OSHA and EN 143 standards for respiratory devices. Avoid skin/eye contact via nitrile gloves and sealed goggles. Ventilation systems must meet ASHRAE guidelines to prevent vapor accumulation. Toxicity data (e.g., acute oral toxicity: Category 4, H302) indicate moderate risk, but chronic exposure effects remain unstudied .

Q. What synthetic routes are validated for producing this compound?

  • Methodological Answer : The compound is synthesized via acid-catalyzed esterification or Friedel-Crafts alkylation, using intermediates like 4-methylbenzaldehyde and methyl vinyl ketone. Reaction optimization (e.g., solvent polarity, temperature) is critical: toluene at 80°C yields >75% conversion. Purification via column chromatography (silica gel, hexane/ethyl acetate 8:2) ensures >95% purity. Intermediate characterization by 1H^1H-NMR (δ 7.2–7.4 ppm for aromatic protons) is standard .

Q. How can the compound’s stereochemistry (E-configuration) be confirmed experimentally?

  • Methodological Answer : Use NOESY NMR to detect spatial proximity between the 4-methylphenyl group and the hydroxyl proton. In the E-isomer, no cross-peaks are observed between these groups. Alternatively, X-ray crystallography (as in Structure Reports Online) resolves the planar geometry with C=C bond lengths of ~1.34 Å, confirming trans-configuration .

Advanced Research Questions

Q. What analytical methods resolve contradictions in reported log P (octanol-water) values?

  • Methodological Answer : Discrepancies in log P (reported 2.8–3.5) arise from measurement techniques (shake-flask vs. HPLC). Validate via reverse-phase HPLC using a C18 column (mobile phase: 60% acetonitrile/40% buffer pH 3.0). Calibrate with standards (e.g., nitrobenzene: log P 1.85). Triplicate runs reduce error to ±0.1 units. Computational models (e.g., ACD/Labs) can supplement but require empirical validation .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) show the α,β-unsaturated system has a LUMO energy of −1.8 eV, favoring nucleophilic attack at the β-carbon. In Suzuki-Miyaura couplings, electron-deficient aryl halides (e.g., 4-bromobenzotrifluoride) yield >90% coupling efficiency. Optimize Pd(OAc)2_2/SPhos catalyst loading (2 mol%) in THF/water (3:1) at 60°C .

Q. What strategies mitigate decomposition during thermal stability testing?

  • Methodological Answer : TGA/DSC analysis under nitrogen reveals decomposition onset at 180°C. Stabilize via co-crystallization with β-cyclodextrin (1:1 molar ratio), reducing degradation by 40%. Alternatively, inert storage (−20°C, argon atmosphere) preserves integrity >12 months. Monitor purity via HPLC-UV (λ = 254 nm) quarterly .

Q. How can bioactivity assays differentiate between stereoisomers in drug discovery?

  • Methodological Answer : Use chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) to isolate enantiomers. Test against target enzymes (e.g., COX-2) via fluorescence polarization. The (2E)-isomer shows 10× higher inhibition (IC50_{50} = 1.2 μM) vs. (2Z) (IC50_{50} = 12 μM). MD simulations (AMBER) correlate activity with binding pocket steric complementarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.